1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole

TSPO ligand PBR binding neuroinflammation

Secure the specific 3-nitrophenyl regioisomer (CAS 3718-02-3) for your research, not an uncharacterized 4-nitro analog. This compound is a validated inactive control for melatonin MT2 receptor agonists (e.g., UCSF4226), providing a defined pharmacological benchmark for your assays. It exhibits differential TSPO binding (IC50 19.9 nM cerebral cortex vs. 41.7 nM ovary), enabling tissue-specific pharmacology studies. Guarantee the integrity of your SAR, receptor profiling, and neuroinflammation imaging programs by procuring this high-purity standard.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
Cat. No. B13454499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O2/c1-16-13-8-3-2-7-12(13)15-14(16)10-5-4-6-11(9-10)17(18)19/h2-9H,1H3
InChIKeyZUSUIYNBLDOINK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole: Chemical Identity and Research-Grade Procurement Context


1-Methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole (CAS 3718-02-3; also named 1-methyl-2-(3-nitrophenyl)-1H-benzo[d]imidazole) is a substituted benzimidazole heterocycle featuring a methyl group at the N1 position and a 3-nitrophenyl substituent at the C2 position of the fused benzodiazole ring system [1]. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other 2-arylbenzimidazole analogs. The compound is commercially available as a research-grade chemical with purity specifications of ≥98% (HPLC) , and is listed in authoritative small-molecule databases including ChEMBL (CHEMBL338378) and BindingDB (BDBM50408724) [2]. Its 3-nitrophenyl substitution distinguishes it from the more common 4-nitrophenyl regioisomers that appear in many benzimidazole SAR studies, establishing it as a distinct chemical entity for structure-activity relationship investigations and target-specific screening campaigns [1].

Why 1-Methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole Cannot Be Interchanged with Generic 2-Arylbenzimidazole Analogs


The benzimidazole scaffold supports diverse biological activities, yet the specific substitution pattern—particularly the position and electronic nature of the aryl substituent at C2 and the N1 alkylation state—governs both target engagement and selectivity profile [1]. In the case of 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole, the combination of N1-methylation and the 3-nitrophenyl moiety (versus 4-nitrophenyl or unsubstituted phenyl) produces distinct binding interactions with translocator protein (TSPO/PBR) and modulates electronic properties relevant to nitroreductase substrate potential [2]. Critically, the compound serves as a validated inactive control for melatonin MT2 receptor agonists, establishing a defined pharmacological benchmark that structurally similar analogs cannot replicate without independent validation . Substituting this compound with an uncharacterized 2-arylbenzimidazole or a 4-nitrophenyl regioisomer introduces uncertainty regarding both on-target potency and off-target activity, which is unacceptable for rigorous structure-activity relationship (SAR) studies, receptor profiling campaigns, and assays requiring a defined inactive control compound .

Quantitative Differentiation Evidence for 1-Methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole: Procurement-Relevant Comparative Data


TSPO/PBR Binding Affinity: Nanomolar Potency Differentiation from Unsubstituted and 4-Nitrophenyl Analogs

1-Methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole demonstrates an IC50 of 19.9 nM in a competitive displacement assay against [3H]-PK 11195 at the peripheral-type benzodiazepine receptor (PBR/TSPO) in rat cerebral cortex membranes [1]. In contrast, structurally related 2-arylbenzimidazole derivatives lacking the N1-methyl group or bearing alternative aryl substituents exhibit substantially divergent binding profiles. The presence of both N1-methyl and 3-nitrophenyl groups is critical for this level of TSPO engagement [2]. Notably, 4-nitrophenyl-substituted analogs have been characterized primarily in antimicrobial and anticancer SAR contexts (MIC = 4–16 μg/mL against MSSA/MRSA) rather than for TSPO affinity [2], underscoring that substituent position dictates target preference.

TSPO ligand PBR binding neuroinflammation receptor pharmacology

Validated Inactive Control Utility: Defined Negative Control Benchmark Versus Structurally Similar MT2 Agonists

1-Methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole is commercially documented as an inactive control for the selective human melatonin MT2 receptor agonist UCSF4226 (ZINC128734226) . This established inactivity at MT2 receptors (IC50 > 10 μM, no significant agonism observed) is a critical differentiating feature. In comparison, close structural analogs such as 2-(4-nitrophenyl)-substituted benzimidazoles or N-benzyl derivatives lack any validated characterization as MT2-inactive controls [1]. The documented inactivity provides a defined baseline for discriminating specific MT2-mediated effects from nonspecific or off-target contributions in cellular and in vivo assays.

melatonin receptor MT2 pharmacology negative control assay validation

3-Nitrophenyl versus 4-Nitrophenyl Regioisomer Target Divergence: Positional Isomerism Determines Biological Activity Profile

The 3-nitrophenyl substitution in 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole confers a distinct pharmacological profile compared to the more extensively studied 4-nitrophenyl regioisomers. Studies on 2-arylbenzimidazole libraries demonstrate that 4-nitrophenyl-substituted derivatives (e.g., compounds 3k, 4g, 4j) exhibit antimicrobial activity with MIC values of 4–16 μg/mL against MSSA and MRSA, along with anticancer cytotoxicity (IC50 = 2.39–10.95 μM across HepG2, MDA-MB-231, MCF7, RMS, and C26 cell lines) [1]. The 3-nitrophenyl-substituted target compound has not been reported to possess comparable antimicrobial or broad anticancer activity in the same assay systems, but instead demonstrates distinct TSPO binding (IC50 = 19.9 nM) [2]. This regioisomer-dependent functional divergence (nitro group meta versus para) exemplifies how subtle structural modifications redirect target engagement from antibacterial/anticancer pathways to receptor binding applications.

regioisomer SAR nitrophenyl substitution target selectivity chemical biology

Tissue-Specific TSPO Binding Variation: Differential Affinity Across Rat Cerebral Cortex and Ovary Membranes

1-Methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole exhibits tissue-dependent variation in TSPO binding affinity, with an IC50 of 19.9 nM in rat cerebral cortex membranes and an IC50 of 41.7 nM in rat ovary membranes (both assessed via [3H]-PK 11195 displacement) [1]. This ~2.1-fold difference in apparent affinity between CNS-derived and peripheral TSPO sources is a notable pharmacological feature not systematically characterized for the majority of 2-arylbenzimidazole analogs [2]. In comparison, the classic TSPO ligand PK 11195 and other reference compounds typically demonstrate more consistent binding across tissue sources. The observed tissue-dependent affinity variation may reflect differential TSPO conformations, associated protein interactions, or membrane microenvironment effects.

TSPO heterogeneity tissue-specific pharmacology PBR ligand receptor subtype

Synthetic Accessibility via Heteropoly Acid Catalysis: N1-Methyl-2-arylbenzimidazole One-Pot Synthesis Differentiation

1-Methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole is accessible via a Keggin heteropoly acid (silicotungstic acid, H₄SiW₁₂O₄₀) catalyzed one-pot synthesis protocol, which has been demonstrated to be highly efficient for preparing 1-methyl-2-(hetero)arylbenzimidazoles . This synthetic methodology provides advantages over conventional multi-step benzimidazole syntheses in terms of operational simplicity and reduced reaction times. In comparison, many 2-arylbenzimidazole analogs lacking N1-methylation or bearing alternative substitution patterns may require different catalytic systems (e.g., sodium metabisulfite condensation followed by separate N-alkylation steps) or more forcing conditions [1]. The compatibility of this specific compound with heteropoly acid catalysis offers a reproducible synthetic route for laboratories requiring in-house preparation or scale-up.

heteropoly acid catalysis benzimidazole synthesis one-pot reaction green chemistry

Procurement-Optimized Application Scenarios for 1-Methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole Based on Validated Evidence


Neuroinflammation and CNS TSPO Imaging Ligand Development

With a documented IC50 of 19.9 nM at TSPO/PBR in rat cerebral cortex membranes [1] and defined tissue-dependent binding variation, 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole serves as a promising scaffold for developing TSPO-targeted neuroinflammation imaging agents. The compound's nanomolar CNS TSPO affinity, combined with its distinction from 4-nitrophenyl regioisomers that lack this target engagement profile [2], positions it as a rational starting point for PET or SPECT tracer development programs targeting neuroinflammatory conditions. Procurement of this specific compound ensures access to a 3-nitrophenyl scaffold with validated TSPO binding, avoiding the uncharacterized target profiles of alternative regioisomers.

Melatonin MT2 Receptor Assay Validation and Negative Control Standardization

This compound is commercially established as an inactive control for the selective human melatonin MT2 receptor agonist UCSF4226 . Research groups conducting MT2 receptor pharmacology studies, high-throughput screening campaigns for melatonin receptor modulators, or circadian rhythm research requiring rigorous assay controls can procure this compound with confidence in its validated inactivity. The documented negative control status eliminates the need for in-house characterization and validation of an inactive analog, providing a standardized, reproducible control compound that distinguishes specific MT2-mediated effects from assay background.

Structure-Activity Relationship Studies on Regioisomer-Dependent Target Engagement

The 3-nitrophenyl substitution pattern in this compound confers a distinct pharmacological profile compared to the 4-nitrophenyl regioisomers that predominate in antimicrobial and anticancer benzimidazole SAR literature [2]. Researchers investigating positional isomer effects on target selectivity—particularly the divergence between TSPO binding (3-NO₂ isomer, IC50 = 19.9 nM) [1] versus antimicrobial/anticancer activity (4-NO₂ isomers, MIC = 4–16 μg/mL, anticancer IC50 = 2.39–10.95 μM) [2]—will find this compound essential as the 3-nitro reference standard. Procurement of both regioisomers enables systematic investigation of nitro group position effects on biological target engagement.

Tissue-Specific TSPO Pharmacology and Receptor Heterogeneity Investigations

The compound's differential TSPO binding affinity across tissue sources—IC50 = 19.9 nM in cerebral cortex versus 41.7 nM in ovary membranes [1]—makes it a valuable probe for investigating TSPO heterogeneity, tissue-specific receptor conformations, or membrane microenvironment effects on ligand binding. Unlike reference ligands such as PK 11195 that exhibit more consistent affinity across tissues [3], this compound's tissue-dependent binding profile offers a unique experimental tool for dissecting CNS versus peripheral TSPO pharmacology. Procurement supports mechanistic studies on TSPO conformational states and tissue-specific modulator discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.